molecular formula C17H16BrNO B8613029 4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile

4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile

Cat. No.: B8613029
M. Wt: 330.2 g/mol
InChI Key: PZNOBCFGAOXZOL-UHFFFAOYSA-N
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Description

4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile is an organic compound that belongs to the class of aromatic compounds These compounds are characterized by the presence of one or more benzene rings in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Nitration and Reduction: Introduction of the cyano group via nitration followed by reduction to form the cyano group.

    Methoxylation: Introduction of the methoxy group using methanol (CH3OH) in the presence of a strong acid like sulfuric acid (H2SO4).

    Alkylation: Introduction of the ethyl-benzyl group through Friedel-Crafts alkylation using ethyl-benzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the methoxy group can be oxidized to a carbonyl group.

    Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of amines from the cyano group.

    Oxidation: Formation of aldehydes or ketones from the methoxy group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigation of its properties as a potential drug candidate.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-cyano-3-methoxybenzene: Lacks the ethyl-benzyl group, making it less complex.

    1-Bromo-4-cyano-3-methoxy-5-methylbenzene: Contains a methyl group instead of the ethyl-benzyl group.

    1-Bromo-4-cyano-3-methoxy-5-(4-methyl-benzyl)-benzene: Contains a methyl-benzyl group instead of the ethyl-benzyl group.

Properties

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile

InChI

InChI=1S/C17H16BrNO/c1-3-12-4-6-13(7-5-12)8-14-9-15(18)10-17(20-2)16(14)11-19/h4-7,9-10H,3,8H2,1-2H3

InChI Key

PZNOBCFGAOXZOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)OC)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

KOtBu (11.8 g) is added to a flask charged with a stir bar and dry NMP (40 mL) and chilled to −10° C. under argon atmosphere. A solution of ethyl (4-ethyl-phenyl)-acetate (10.1 g) and 1-bromo-4-cyano-3,5-difluoro-benzene (11.5 g) in NMP (40 mL) is added at such a rate that the reaction temperature maintains below 10° C. After stirring for 1 hour at room temperature, methanol (50 mL) and 1 M aqueous sodium hydroxide solution (39 mL) are added and the resulting mixture is stirred overnight at 100° C. Then, 4 M aqueous hydrochloric acid (100 mL) is added and the mixture is stirred for another h at 100° C. The methanol fraction is evaporated, water (200 mL) is added to the residue and the resulting mixture is extracted with ethyl acetate. The combined organic extracts are washed twice with water, twice with brine and dried (MgSO4). The solvent is evaporated and the residue is washed with methanol. The insoluble residue is separated by filtration and dried to give the white product.
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
39 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

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